

# Application Notes & Protocols: Development of Novel Fursultiamine Hydrochloride-Based Drug Delivery Systems

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Fursultiamine hydrochloride*

Cat. No.: *B057988*

[Get Quote](#)

## Abstract

Fursultiamine, a lipophilic derivative of thiamine (Vitamin B1), was developed to overcome the low bioavailability of its hydrophilic counterpart.<sup>[1][2]</sup> Its enhanced permeability allows for more effective passive diffusion across the gastrointestinal tract and the blood-brain barrier.<sup>[2][3][4]</sup> While its intrinsic properties are an improvement, the development of novel drug delivery systems (DDS) offers the potential to further optimize its therapeutic efficacy. This guide provides a detailed framework for researchers and drug development professionals on the formulation and characterization of three distinct **Fursultiamine hydrochloride**-based DDS: liposomes, polymeric nanoparticles, and transdermal patches. The protocols herein are designed to provide controlled release, improve tissue targeting, and enhance patient compliance, grounded in the principles of pharmaceutical science and quality by design.

## Fursultiamine Hydrochloride: Core Physicochemical and Pharmacokinetic Profile

A thorough understanding of the active pharmaceutical ingredient (API) is fundamental to designing an effective drug delivery system. **Fursultiamine hydrochloride** is a synthetic thiamine derivative with significantly improved lipophilicity.<sup>[1]</sup>

Pharmacokinetically, this lipophilicity bypasses the saturable, carrier-mediated transport system that limits the absorption of standard thiamine, resulting in superior bioavailability.<sup>[2][3]</sup> Studies

have shown that Fursultiamine administration can lead to a more than 300% increase in the plasma area under the curve (AUC) for thiamine compared to standard thiamine salts.[\[3\]](#)[\[5\]](#)[\[6\]](#) Once absorbed, intracellular reducing agents like glutathione cleave the disulfide bond, releasing active thiamine for its metabolic functions.[\[3\]](#)

| Property          | Value                                                                          | Source(s)                                                   |
|-------------------|--------------------------------------------------------------------------------|-------------------------------------------------------------|
| Chemical Name     | Thiamine tetrahydrofuryl disulfide hydrochloride                               | <a href="#">[7]</a>                                         |
| CAS Number        | 2105-43-3                                                                      | <a href="#">[1]</a> <a href="#">[7]</a>                     |
| Molecular Formula | C <sub>17</sub> H <sub>27</sub> ClN <sub>4</sub> O <sub>3</sub> S <sub>2</sub> | <a href="#">[1]</a> <a href="#">[7]</a>                     |
| Molecular Weight  | 435.0 - 444.0 g/mol                                                            | <a href="#">[1]</a> <a href="#">[7]</a>                     |
| Appearance        | White crystalline powder                                                       | <a href="#">[7]</a> <a href="#">[8]</a>                     |
| Solubility        | Freely soluble in water and methanol; Sparingly soluble in DMSO                | <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> |
| Melting Point     | ~178-180°C                                                                     | <a href="#">[7]</a>                                         |
| Key Advantage     | High lipophilicity enhances passive diffusion and bioavailability              | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |

## Rationale for Novel Drug Delivery Systems

While Fursultiamine's intrinsic properties are advantageous, its therapeutic application can be further refined. Novel DDS can address specific challenges and unlock new therapeutic possibilities.[\[10\]](#)[\[11\]](#) The primary motivations include:

- **Sustained and Controlled Release:** For chronic conditions requiring stable thiamine levels, a controlled-release formulation can reduce dosing frequency, minimize fluctuations in plasma concentration, and improve patient adherence.[\[11\]](#)
- **Targeted Delivery:** For neurological disorders like Alzheimer's disease or certain cancers where Fursultiamine has shown potential, targeted delivery systems can concentrate the

drug at the site of action, increasing efficacy and reducing potential systemic side effects.[12][13][14]

- Bypassing the GI Tract: Although absorption is improved, oral administration can still lead to GI side effects in some individuals.[15] A transdermal route would eliminate this issue and bypass first-pass metabolism entirely.[16][17]
- Enhanced Stability: Encapsulation can protect the API from degradation, improving its shelf-life and stability in various physiological environments.[18]



[Click to download full resolution via product page](#)

Caption: Logical workflow from challenges in Fursultiamine therapy to DDS solutions.

## Formulation Development & Protocols

This section provides detailed protocols for three distinct DDS platforms. The causality behind component selection is explained to ensure a deep understanding of the formulation science.

## Liposomal Encapsulation of Fursultiamine

Principle: Liposomes are versatile, biocompatible vesicles composed of phospholipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds.[19][20] Given **Fursultiamine hydrochloride**'s solubility in water, it can be efficiently entrapped within the aqueous core of the liposome. Phosphatidylcholine is chosen as the primary bilayer component for its biocompatibility, while cholesterol is included to increase membrane rigidity and reduce drug leakage.[19]



[Click to download full resolution via product page](#)

Caption: Workflow for Fursultiamine liposome preparation via thin-film hydration.

Protocol: Thin-Film Hydration Method

- Lipid Preparation: Weigh and dissolve phosphatidylcholine (e.g., soy PC) and cholesterol in a 2:1 molar ratio in a chloroform:methanol (2:1 v/v) solvent mixture in a round-bottom flask.
- Film Formation: Attach the flask to a rotary evaporator. Rotate the flask at 60 rpm at a temperature above the lipid transition temperature (~40-50°C) under reduced pressure until a thin, uniform lipid film is formed on the flask wall.
- Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual organic solvent.
- Hydration: Prepare an aqueous solution of **Fursultiamine hydrochloride** (e.g., 10 mg/mL) in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4). Add the Fursultiamine solution to the lipid film.
- Vesicle Formation: Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

- Size Reduction (Sonication): To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice to prevent lipid degradation. Sonicate in short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes.
- Purification: Separate the liposome-encapsulated drug from the unencapsulated (free) drug by ultracentrifugation (e.g., 100,000 x g for 1 hour) or dialysis against the buffer.
- Storage: Store the final liposomal suspension at 4°C.

## Polymeric Nanoparticle (PLGA) Formulation

Principle: Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer approved by the FDA for therapeutic use.[21] It is ideal for creating sustained-release formulations. The drug is entrapped within the polymer matrix, and its release is governed by diffusion and polymer degradation. The emulsion-solvent evaporation method is a robust technique for encapsulating drugs like Fursultiamine.



[Click to download full resolution via product page](#)

Caption: Workflow for Fursultiamine nanoparticle preparation via O/W emulsion.

Protocol: Oil-in-Water (O/W) Emulsion-Solvent Evaporation

- Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and **Fursultiamine hydrochloride** (e.g., 10 mg) in a minimal volume of a volatile organic solvent like dichloromethane (DCM).

- Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as polyvinyl alcohol (PVA) (e.g., 1% w/v), which will stabilize the emulsion.
- Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or probe sonication. This process creates fine oil droplets containing the drug and polymer dispersed in the aqueous phase.
- Solvent Evaporation: Stir the resulting O/W emulsion at room temperature for several hours (e.g., 4-6 hours) to allow the DCM to evaporate. As the solvent evaporates, the PLGA precipitates, forming solid nanoparticles that entrap the drug.
- Nanoparticle Collection: Collect the hardened nanoparticles by centrifugation (e.g., 15,000 x g for 20 minutes).
- Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and any unencapsulated drug. Resuspend the pellet in water and centrifuge between each wash.
- Lyophilization (Freeze-Drying): Resuspend the final washed pellet in a small amount of water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry the sample to obtain a fine, dry powder.
- Storage: Store the lyophilized nanoparticles in a desiccator at 4°C.

## Transdermal Patch Fabrication

Principle: A transdermal patch delivers a drug through the skin for systemic effects.[\[16\]](#) Fursultiamine's lipophilic nature makes it a candidate for this route. A matrix-type patch is one of the simplest designs, where the drug is uniformly dispersed within a polymer matrix. Hydroxypropyl methylcellulose (HPMC) is used as the matrix polymer, polyethylene glycol (PEG) 400 as a plasticizer to ensure flexibility, and dimethyl sulfoxide (DMSO) as a penetration enhancer.[\[22\]](#)

### Protocol: Solvent Evaporation Technique for Matrix Patch

- Polymer Solution: Dissolve HPMC in a suitable solvent (e.g., a water/ethanol mixture) with continuous stirring until a clear, viscous solution is formed.

- Component Addition: To this polymer solution, add the calculated amount of **Fursultiamine hydrochloride**, PEG 400 (plasticizer), and DMSO (penetration enhancer).
- Mixing: Stir the mixture for several hours until all components are uniformly dispersed, resulting in a homogenous drug-polymer matrix solution.
- Casting: Pour the solution onto a flat, inert surface (e.g., a petri dish or a release liner). The thickness of the cast film can be controlled by the volume of solution poured per unit area.
- Drying: Allow the solvent to evaporate slowly at room temperature for 24 hours, followed by drying in a hot air oven at a controlled temperature (e.g., 40°C) for another 12 hours to remove all residual solvent.
- Cutting and Finishing: Once dried, the film is carefully removed. Cut the film into patches of the desired size and area. Laminate the patches with a backing membrane to provide support and prevent drug loss.
- Packaging: Store the finished patches in sealed, light- and moisture-proof packaging.

## Characterization & Quality Control Protocols

Robust characterization is essential to ensure the safety, efficacy, and reproducibility of any drug delivery system.[23][24]

### Physicochemical Characterization

This suite of tests validates the physical properties of the formulated liposomes and nanoparticles.

| Parameter                | Technique                                           | Typical Target Specification                                        |
|--------------------------|-----------------------------------------------------|---------------------------------------------------------------------|
| Particle Size & PDI      | Dynamic Light Scattering (DLS)                      | 80-200 nm (for systemic delivery); Polydispersity Index (PDI) < 0.3 |
| Zeta Potential           | Laser Doppler Velocimetry (via DLS instrument)      | ±30 mV for good colloidal stability                                 |
| Morphology               | Transmission/Scanning Electron Microscopy (TEM/SEM) | Spherical, uniform, non-aggregated particles                        |
| Encapsulation Efficiency | HPLC or UV-Vis Spectroscopy                         | > 70% (highly formulation dependent)                                |
| Drug Loading             | HPLC or UV-Vis Spectroscopy                         | 1-10% (w/w)                                                         |

#### Protocol: Determination of Encapsulation Efficiency (EE%)

Encapsulation efficiency is the percentage of the initial drug that is successfully entrapped within the carriers.

- **Separation of Free Drug:** Take a known volume of the nanoparticle or liposome suspension and separate the carriers from the aqueous medium containing unencapsulated (free) drug. This can be done by ultracentrifugation (e.g., 15,000 x g for 30 min for nanoparticles).
- **Quantify Free Drug:** Carefully collect the supernatant and measure the concentration of Fursultiamine in it using a validated HPLC or UV-Vis spectrophotometry method. This gives you the Amount of free drug.
- **Calculate EE%:** Use the following formula:  $EE (\%) = [(Total\ Drug\ Added - Free\ Drug) / Total\ Drug\ Added] \times 100$

## In Vitro Drug Release Studies

**Principle:** These studies measure the rate and extent of drug release from the DDS over time, which is critical for predicting in vivo performance. The dialysis bag method is commonly used

for nanoparticles and liposomes, ensuring sink conditions.[\[21\]](#)[\[25\]](#)

#### Protocol: Dialysis Bag Method

- Preparation: Rehydrate a dialysis membrane (with a molecular weight cut-off, e.g., 12-14 kDa, that is permeable to the drug but not the carrier) according to the manufacturer's instructions.
- Loading: Accurately measure a volume of the Fursultiamine-loaded liposome or nanoparticle suspension (e.g., 1-2 mL) and place it inside the dialysis bag. Securely seal both ends.
- Release Medium: Place the sealed bag into a larger vessel containing a known volume of release medium (e.g., 100 mL of PBS, pH 7.4). The large volume helps maintain sink conditions.
- Incubation: Place the entire setup in a shaking water bath at 37°C to simulate physiological temperature.
- Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
- Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
- Analysis: Analyze the Fursultiamine concentration in each sample using HPLC or UV-Vis spectrophotometry.
- Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time.

Caption: Conceptual plot of Fursultiamine release from different formulations.

## In Vitro Permeation Studies

Principle: These assays predict the ability of the drug to cross biological barriers like the intestinal epithelium or the skin.

#### Protocol: Intestinal Permeability using Caco-2 Cell Monolayers

This model is the gold standard for predicting oral drug absorption.[26][27]

- Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for 21-23 days until they form a differentiated, polarized monolayer with tight junctions.
- Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
- Permeability Assay:
  - Add the Fursultiamine formulation (e.g., liposomes or nanoparticles) to the apical (donor) chamber, which simulates the intestinal lumen.
  - Add fresh culture medium to the basolateral (receiver) chamber, which simulates the bloodstream.
  - Incubate at 37°C.
- Sampling: At various time points, take samples from the basolateral chamber and analyze for Fursultiamine concentration via HPLC.
- Calculate Permeability: Determine the apparent permeability coefficient (Papp) to quantify the rate of drug transport across the monolayer.[28]

#### Protocol: Skin Permeation using Franz Diffusion Cells

This is the standard method for evaluating transdermal patch performance.

- Skin Preparation: Use excised human or animal (e.g., rat or pig) skin. Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.
- Patch Application: Apply the formulated Fursultiamine transdermal patch to the surface of the skin in the donor compartment.
- Receptor Fluid: Fill the receptor compartment with a suitable buffer (e.g., PBS, pH 7.4) and keep it stirred at 37°C.

- Sampling: At set time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.
- Analysis: Analyze the samples for Fursultiamine concentration using HPLC.
- Calculate Flux: Plot the cumulative amount of drug permeated per unit area against time. The slope of the linear portion gives the steady-state flux.

## Conclusion & Future Outlook

The development of novel **Fursultiamine hydrochloride**-based drug delivery systems presents a significant opportunity to enhance its therapeutic potential. By employing liposomal, nanoparticulate, or transdermal technologies, researchers can achieve sustained release, targeted action, and improved patient experience. The protocols detailed in this guide provide a robust starting point for formulation and characterization. Successful *in vitro* characterization as described here is a critical prerequisite for advancing these novel formulations to preclinical and clinical *in vivo* studies to validate their safety and efficacy.

## References

- ResearchGate. (n.d.). In Vitro Screening Models to Assess Intestinal Drug Absorption and Metabolism.
- Dissolution Technologies. (2021). Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies.
- Creative Bioarray. (n.d.). Predictive Models for Intestinal Drug Absorption.
- Semantic Scholar. (2021). Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies.
- JoVE. (2024). Video: Methods for Studying Drug Absorption: *In vitro*.
- PubMed Central. (n.d.). Reliable release testing for nanoparticles with the NanoDis System, an innovative sample and separate technique.
- Fengchen Group. (n.d.). Fursultiamine Hcl Or **Fursultiamine Hydrochloride** BP EP USP CAS 2105-43-3.
- PubMed Central. (n.d.). Intestinal Permeability and Drug Absorption: Predictive Experimental, Computational and *In Vivo* Approaches.
- Preprints.org. (n.d.). Development and Analytical Characterization of Liposomes: A Comprehensive Approach.
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). An Overview: Methods for Preparation and Characterization of Liposomes as Drug Delivery

Systems.

- The Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / **Fursultiamine Hydrochloride**.
- YouTube. (2025). Top 5 Ways to Evaluate Lipid Nanoparticles (LNPs) for Drug Delivery — Guide from BOC Sciences.
- PubMed. (2020). Evaluation of In Vitro Models for Assessment of Human Intestinal Metabolism in Drug Discovery.
- SciTechnol. (2018). Pharmaceutics & Novel Drug Delivery Systems.
- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2024). Preparation and Characterization of Liposomes in Novel Drug Delivery Systems.
- PubChem - NIH. (n.d.). Fursultiamine.
- OUCI. (n.d.). How to measure release from nanosized carriers?.
- PubMed Central. (2021). The pH-Dependent Controlled Release of Encapsulated Vitamin B1 from Liposomal Nanocarrier.
- ResearchGate. (n.d.). Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Preparations.
- ResearchGate. (2023). Liposomes characterization for market approval as pharmaceutical products: Analytical methods, guidelines and standardized protocols.
- MDPI. (2021). The pH-Dependent Controlled Release of Encapsulated Vitamin B1 from Liposomal Nanocarrier.
- PubMed. (n.d.). Phospholipid Vesicles as Carriers in Aquaculture: Preparation and Stability Study of Thiamine Hydrochloride-Loaded Liposomes.
- CD Bioparticles. (n.d.). Liposomal Vitamin B1.
- PubMed. (2021). The pH-Dependent Controlled Release of Encapsulated Vitamin B1 from Liposomal Nanocarrier.
- ResearchGate. (2025). The pH-Dependent Controlled Release of Encapsulated Vitamin B1 from Liposomal Nanocarrier.
- ScienceDirect. (n.d.). Generating and loading of liposomal systems for drug-delivery applications.
- PubMed. (2016). Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Preparations.
- Patsnap Synapse. (2024). What is the mechanism of Fursultiamine?.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fursultiamine: Advanced Vitamin B1 Derivative for Enhanced Bioavailability and Therapeutic Efficacy.
- UC San Diego Health. (2022). Novel Treatment Approach to Alzheimer's Disease Uses Vitamin B1 Derivative.
- Allied Academies. (n.d.). Navigating Drug Delivery Issues: Challenges and Solutions.
- Taylor & Francis. (n.d.). Transdermal – Knowledge and References.

- High-Dose Thiamine (HDT). (n.d.). Transdermal route.
- Patsnap Synapse. (2024). What is Fursultiamine used for?.
- NIH. (n.d.). Fursultiamine Prevents Drug-Induced Ototoxicity by Reducing Accumulation of Reactive Oxygen Species in Mouse Cochlea.
- PubMed Central. (n.d.). Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets?.
- PubMed Central. (n.d.). From Nutrient to Nanocarrier: The Multifaceted Role of Vitamin B12 in Drug Delivery.
- MDPI. (n.d.). Nanoparticles in Drug Delivery: From History to Therapeutic Applications.
- Patsnap Synapse. (n.d.). Fursultiamine - Drug Targets, Indications, Patents.
- PubMed. (2021). Recent advances in nanocarriers for nutrient delivery.
- PubMed. (n.d.). Fursultiamine, a Vitamin B1 Derivative, Enhances Chondroprotective Effects of Glucosamine Hydrochloride and Chondroitin Sulfate in Rabbit Experimental Osteoarthritis.
- PubMed. (2009). [Transdermal therapeutic systems for drug administration].
- ScienceDirect. (n.d.). Nano-encapsulation as a promising approach for targeted delivery and controlled release of vitamins.
- SciSpace. (n.d.). Design, formulation and in vitro drug release from transdermal patches containing imipramine hydrochloride as model drug.
- ResearchGate. (n.d.). A multifunctional drug delivery cargo: Folate-driven gold nanoparticle-vitamin B complex for next-generation drug delivery.
- Longdom Publishing. (n.d.). Types and Challenges of Drug Delivery Systems.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [usbio.net](http://usbio.net) [usbio.net]
- 2. What is the mechanism of Fursultiamine? [synapse.patsnap.com]
- 3. [pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- 4. [nbinno.com](http://nbinno.com) [nbinno.com]
- 5. [researchgate.net](http://researchgate.net) [researchgate.net]

- 6. Comparative Pharmacokinetic Analysis of Thiamine and Its Phosphorylated Metabolites Administered as Multivitamin Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fursultiamine Hcl Or Fursultiamine Hydrochloride BP EP USP CAS 2105-43-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. primescholars.com [primescholars.com]
- 11. longdom.org [longdom.org]
- 12. Fursultiamine | C17H26N4O3S2 | CID 3002119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Novel Treatment Approach to Alzheimer's Disease Uses Vitamin B1 Derivative [today.ucsd.edu]
- 14. mdpi.com [mdpi.com]
- 15. What is Fursultiamine used for? [synapse.patsnap.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Transdermal [b1parkinsons.org]
- 18. velaskincare.com [velaskincare.com]
- 19. eijppr.com [eijppr.com]
- 20. ijpsm.com [ijpsm.com]
- 21. dissolutiontech.com [dissolutiontech.com]
- 22. scispace.com [scispace.com]
- 23. ijpsjournal.com [ijpsjournal.com]
- 24. researchgate.net [researchgate.net]
- 25. Reliable release testing for nanoparticles with the NanoDis System, an innovative sample and separate technique - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 28. Intestinal Permeability and Drug Absorption: Predictive Experimental, Computational and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: Development of Novel Fursultiamine Hydrochloride-Based Drug Delivery Systems]. BenchChem, [2026]. [Online]

PDF]. Available at: [<https://www.benchchem.com/product/b057988#development-of-novel-fursultiamine-hydrochloride-based-drug-delivery-systems>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)